N-(3-{[(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazinyl]carbonyl}phenyl)-2-methylbenzamide
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Overview
Description
N-(3-{N’-[(E)-(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-2-METHYLBENZAMIDE is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{N’-[(E)-(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-2-METHYLBENZAMIDE typically involves the condensation reaction between an aldehyde or ketone and a hydrazine or hydrazide. The reaction is usually carried out in solvents such as ethanol, methanol, or tetrahydrofuran under reflux conditions . The reaction conditions may vary depending on the specific substituents on the aromatic rings.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-{N’-[(E)-(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-2-METHYLBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-(3-{N’-[(E)-(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-2-METHYLBENZAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(3-{N’-[(E)-(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-2-METHYLBENZAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can inhibit enzyme activity or modulate receptor functions. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other Schiff base hydrazones, such as:
- N′-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N′-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N-(3-{N’-[(E)-(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-2-METHYLBENZAMIDE is unique due to its specific substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H18N4O5 |
---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
N-[3-[[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]carbamoyl]phenyl]-2-methylbenzamide |
InChI |
InChI=1S/C22H18N4O5/c1-14-5-2-3-8-19(14)22(29)24-17-7-4-6-15(11-17)21(28)25-23-13-16-12-18(26(30)31)9-10-20(16)27/h2-13,27H,1H3,(H,24,29)(H,25,28)/b23-13+ |
InChI Key |
JACSIIQUCNQEJF-YDZHTSKRSA-N |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)N/N=C/C3=C(C=CC(=C3)[N+](=O)[O-])O |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)NN=CC3=C(C=CC(=C3)[N+](=O)[O-])O |
Origin of Product |
United States |
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